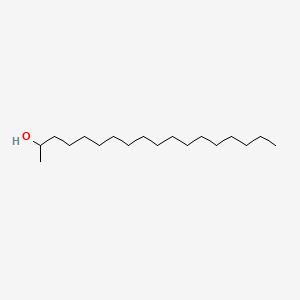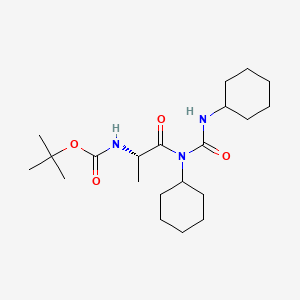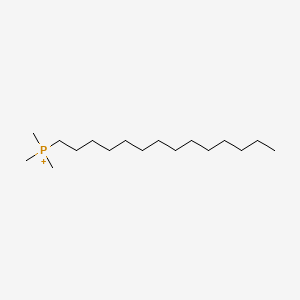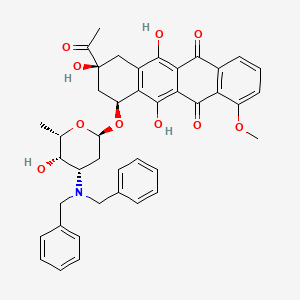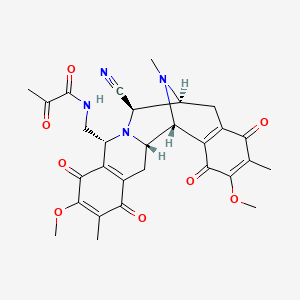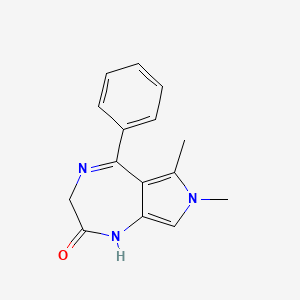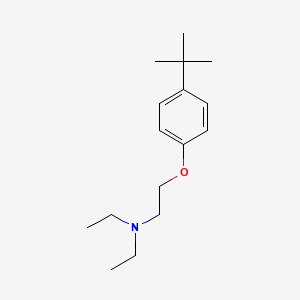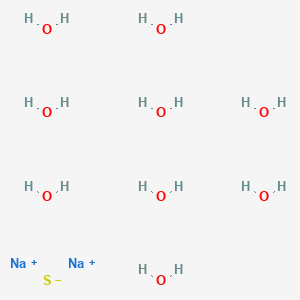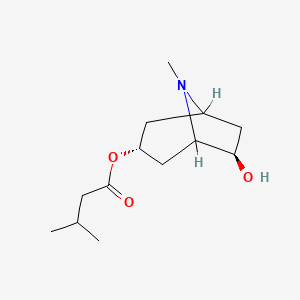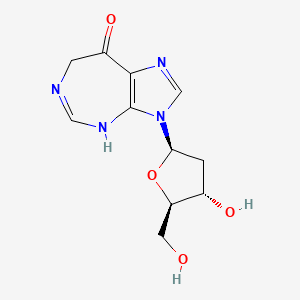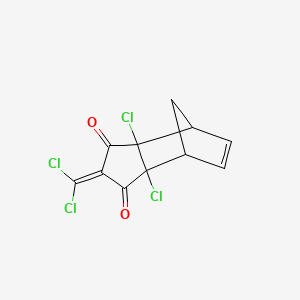
2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peptide Elongation Factor 2 catalyzes the translocation of peptidyl-tRNA from the A site to the P site of eukaryotic ribosomes by a process linked to the hydrolysis of GTP to GDP.
Scientific Research Applications
Chemical Transformations and Reactions
- Conversion to Indanones : A study demonstrated that reactions of compounds structurally related to 2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione with Fe(CO)5 result in the formation of indanones. These reactions are significant in the field of organic chemistry for synthesizing specific cyclic compounds (Luh, Lai, & Tam, 1980).
Biomedical Applications
- Anticancer and Antimicrobial Activities : Novel derivatives containing the structure of 2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione have been synthesized and investigated for their anticancer activity against C6 gliocarcinoma cells and antimicrobial activity against human pathogens. These compounds have shown promising results in biomedical research (Kocyigit et al., 2017).
Environmental and Toxicological Studies
- Analysis in Environmental Samples : The compound and its derivatives have been identified in various environmental samples, such as in technical grade chlordane. Understanding the presence and behavior of such compounds in the environment is crucial for assessing their impact on ecosystems (Miyazaki, Yamagishi, & Matsumoto, 1985).
Chemistry of Related Compounds
- Unique Chemistry with Other Reagents : The unique chemical reactions of derivatives of 2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione with different reagents such as thiourea have been studied, providing insights into novel chemical pathways and potential applications (Talsi & Yurpalov, 2020).
properties
CAS RN |
55739-78-1 |
|---|---|
Product Name |
2-Dichloromethylene-3a,7a-dichloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,3-dione |
Molecular Formula |
C11H6Cl4O2 |
Molecular Weight |
312 g/mol |
IUPAC Name |
2,6-dichloro-4-(dichloromethylidene)tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C11H6Cl4O2/c12-9(13)6-7(16)10(14)4-1-2-5(3-4)11(10,15)8(6)17/h1-2,4-5H,3H2 |
InChI Key |
RYXGAWJESREXQK-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3(C2(C(=O)C(=C(Cl)Cl)C3=O)Cl)Cl |
Canonical SMILES |
C1C2C=CC1C3(C2(C(=O)C(=C(Cl)Cl)C3=O)Cl)Cl |
synonyms |
Cytoplasmic Elongation Factor 2 EF 2 EF-2 Elongation Factor 2 NSP 100 NSP100 Peptide Elongation Factor 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide](/img/structure/B1208162.png)
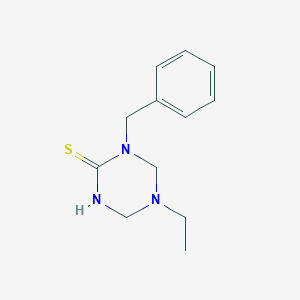
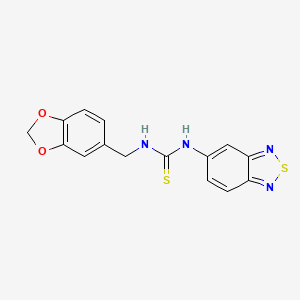
![Imidazo[1,2-a]pyrimidine](/img/structure/B1208166.png)
